sRANKL-IN-2 is synthesized from various chemical precursors and is classified as a small molecule inhibitor. It specifically targets the sRANKL homotrimer, which is distinct from membrane-bound RANKL (mRANKL). The differentiation between these two forms is essential for developing selective therapies, as they have different biological roles and interactions.
The synthesis of sRANKL-IN-2 involves several steps that typically include:
The molecular structure of sRANKL-IN-2 is designed to fit into the binding site of sRANKL. Key features include:
The molecular weight of sRANKL-IN-2 typically falls within the range of 300-500 Da, which is common for small molecule inhibitors.
sRANKL-IN-2 primarily functions through competitive inhibition of the sRANKL-RANK interaction. The chemical reactions involved can be summarized as follows:
The mechanism of action for sRANKL-IN-2 involves:
Data from assays indicate that sRANKL-IN-2 exhibits a significantly higher binding affinity for sRANKL compared to mRANKL, validating its potential as a therapeutic agent.
sRANKL-IN-2 has several notable physical and chemical properties:
Relevant data on its melting point, boiling point, and spectral data (NMR, IR) would be necessary for comprehensive characterization but are often proprietary or specific to individual compounds.
sRANKL-IN-2 has potential applications in various scientific fields:
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 85252-29-5